molecular formula C16H15N3O5 B5782490 N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B5782490
M. Wt: 329.31 g/mol
InChI Key: WUVWYBXVNJIZOV-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide, also known as CEP-18770, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In

Mechanism of Action

N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic effects, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the production of cytokines, which are proteins involved in inflammation. This inhibition may contribute to the compound's anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide in lab experiments is its specificity for the proteasome. This specificity allows researchers to study the effects of proteasome inhibition without affecting other cellular processes. However, a limitation of using N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide is its potential toxicity. The proteasome is involved in many cellular processes, and inhibiting its activity can have unintended consequences. Additionally, N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to have limited solubility in aqueous solutions, making it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis method for N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins, which is overactive in many types of cancer cells. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of other diseases such as rheumatoid arthritis and macular degeneration.

properties

IUPAC Name

N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-2-24-14-8-7-10(9-13(14)19(22)23)16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,2H2,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVWYBXVNJIZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide

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